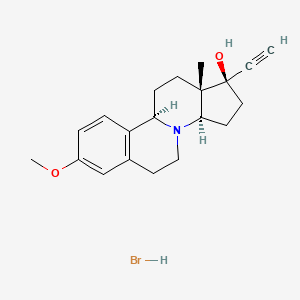

Estrazinol hydrobromide

説明

Estrazinol hydrobromide (EZ), chemically identified as bromidrato de estrazinol (CAS 15179-97-2) , is a water-soluble synthetic estrogen. It is structurally derived from estratriene and modified with a hydrobromide salt to enhance solubility and bioavailability. EZ exhibits estrogenic activity, primarily targeting endometrial tissues, and has been studied for its effects on reproductive physiology. Notably, oral administration of EZ in animal models induces morphological changes in the endometrium that are considered more "normal" or physiologically adequate compared to other estrogens like ethinyl estradiol (EE) or conjugated equine estrogens (Premarin, PR) .

特性

CAS番号 |

15179-97-2 |

|---|---|

分子式 |

C20H26BrNO2 |

分子量 |

392.3 g/mol |

IUPAC名 |

(1R,11R,14R,15S)-14-ethynyl-5-methoxy-15-methyl-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-trien-14-ol;hydrobromide |

InChI |

InChI=1S/C20H25NO2.BrH/c1-4-20(22)11-8-18-19(20,2)10-7-17-16-6-5-15(23-3)13-14(16)9-12-21(17)18;/h1,5-6,13,17-18,22H,7-12H2,2-3H3;1H/t17-,18-,19+,20+;/m1./s1 |

InChIキー |

DIEDGWQBMYEFLT-UAQIFXDFSA-N |

SMILES |

CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br |

異性体SMILES |

C[C@]12CC[C@@H]3C4=C(CCN3[C@@H]1CC[C@]2(C#C)O)C=C(C=C4)OC.Br |

正規SMILES |

CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Estrazinol hydrobromide; W 4454A; W-4454A; W4454A. |

製品の起源 |

United States |

準備方法

合成経路と反応条件: エストラジノール臭化水素酸塩の合成は、コアステロイド構造の調製から始まり、いくつかの段階を踏みます。重要な段階には以下が含まれます。

コア構造の形成: 合成は、一連の環化反応を通じてコアステロイド構造を形成することから始まります。

官能基の導入: メトキシ基やエチニル基などの官能基は、アルキル化やアセチル化を含む特定の反応によって導入されます。

臭化水素酸塩の形成: 最終段階は、合成された化合物を臭化水素酸と反応させることによって臭化水素酸塩を形成することです.

工業生産方法: エストラジノール臭化水素酸塩の工業生産は、同様の合成経路を使用しますが、より大規模に行われます。プロセスには以下が含まれます。

バッチまたは連続フロー反応器: これらの反応器は、環化および官能基導入反応を実行するために使用されます。

精製: 生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製されます。

化学反応の分析

科学研究への応用

エストラジノール臭化水素酸塩には、いくつかの科学研究への応用があります。

化学: ステロイドエストロゲンとその化学的特性を研究するためのモデル化合物として使用されます。

生物学: この化合物は、合成エストロゲンが細胞プロセスに与える影響を理解するために、生物学的調査で使用されます。

医学: エストラジノール臭化水素酸塩に関する研究は、新しいエストロゲン系薬物の開発に関する洞察を提供してきました。

科学的研究の応用

Estrazinol Hydrobromide has several scientific research applications, including:

Chemistry: It is used as a model compound for studying steroidal estrogens and their chemical properties.

Biology: The compound is used in biological studies to understand the effects of synthetic estrogens on cellular processes.

Medicine: Research on this compound has provided insights into the development of new estrogenic drugs.

作用機序

類似化合物の比較

類似化合物:

エストラジオール: 同様のエストロゲン性を持つ天然エストロゲン。

エチニルエストラジオール: 経口避妊薬で一般的に使用される合成エストロゲン。

メストラノール: 避妊薬の製剤でプロゲステロンと組み合わせて使用される別の合成エストロゲン.

独自性: エストラジノール臭化水素酸塩は、水溶性特性によってユニークです。これは、通常は水に溶けにくい他のエストロゲンとは異なります。 この特性は、特定の製薬製剤に特に役立ちます.

類似化合物との比較

Table 1: Comparative Analysis of this compound and Similar Estrogenic Compounds

*Subcutaneous administration with progesterone priming required.

Key Findings:

Oral Efficacy: EZ and EE both show oral activity, but EZ-induced endometrial changes are structurally closer to natural physiology. In contrast, PR (a conjugated equine estrogen blend) produces less pronounced effects . Subcutaneous E or EE, when combined with progesterone, fully activates secretory endometrial changes in rabbits. However, oral administration of these compounds fails to elicit similar responses, highlighting EZ’s unique oral bioavailability .

Structural and Functional Differences :

- EZ vs. EE : While both are orally active, EE (a synthetic derivative of E with an ethinyl group) has higher metabolic stability but induces atypical endometrial morphology. EZ’s hydrobromide salt may contribute to its distinct solubility and tissue interaction .

- EZ vs. PR : PR contains mixed equine estrogens (e.g., estrone sulfate), which are less effective in inducing endometrial transformation compared to EZ’s targeted activity .

Hydrobromide Salts in Pharmacology: While other hydrobromide salts (e.g., galanthamine hydrobromide) target acetylcholinesterase in Alzheimer’s therapy , EZ’s hydrobromide moiety enhances solubility without altering its estrogenic receptor affinity. This contrasts with non-hydrobromide estrogens like E, which require lipid carriers for absorption .

Research Implications and Gaps

- Mechanistic Insights: The exact molecular pathway by which EZ produces "normal" endometrial changes remains unclear. Further crystallographic or receptor-binding studies (e.g., using SHELX software ) could elucidate structural interactions.

- Regulatory guidelines for bioequivalence studies (e.g., CDE’s eCTD standards ) should be applied in future pharmacokinetic analyses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。